1-(Piperidin-2-ylmethyl)piperidine, also known as N,N'-bis(2-piperidinyl)methane, serves as a valuable building block in organic synthesis due to its functionalized structure containing two piperidine rings connected by a methylene bridge. This unique structure allows for the incorporation of the molecule into various organic compounds, often through substitution or condensation reactions. For instance, it has been utilized in the synthesis of diverse scaffolds, including macrocycles, dendrimers, and cage molecules, with potential applications in drug discovery and material science [].
The presence of two nitrogen atoms within the molecule grants 1-(Piperidin-2-ylmethyl)piperidine the ability to act as a bidentate ligand, meaning it can form coordination complexes with metal cations through its lone pairs of electrons. This property makes it a potential candidate for the development of new catalysts or therapeutic agents. Studies have explored its use in the design of ligands for transition metals, aiming to achieve specific catalytic activities or explore their potential for medicinal applications [].
1-(Piperidin-2-ylmethyl)piperidine is a heterocyclic organic compound characterized by two piperidine rings linked by a methylene bridge. The chemical structure comprises a six-membered ring containing five carbon atoms and one nitrogen atom, which is a hallmark of piperidine derivatives. This compound is of significant interest in medicinal chemistry due to its presence in various pharmaceuticals and natural products, contributing to its potential therapeutic applications .
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | N-oxides |
| Reduction | Lithium aluminum hydride | Secondary amines |
| Substitution | Alkyl halides, nucleophiles | Functionalized piperidines |
The biological activity of 1-(Piperidin-2-ylmethyl)piperidine is notable for its interactions with various enzymes and proteins. It has been observed to influence cytochrome P450 enzymes, which are crucial for the metabolism of numerous drugs and endogenous compounds. Additionally, this compound affects cellular processes by altering signaling pathways, gene expression, and metabolism. For instance, it has been shown to impact the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation .
Several synthesis methods exist for 1-(Piperidin-2-ylmethyl)piperidine:
1-(Piperidin-2-ylmethyl)piperidine finds applications in various fields:
Research indicates that 1-(Piperidin-2-ylmethyl)piperidine interacts with several biomolecules, influencing their activity. Notably, it has been shown to inhibit specific kinases involved in cell signaling pathways. Such interactions are essential for understanding the compound's role in biological systems and its potential therapeutic applications .
Several compounds share structural similarities with 1-(Piperidin-2-ylmethyl)piperidine. Here are some notable examples:
What sets 1-(Piperidin-2-ylmethyl)piperidine apart from these similar compounds is its dual piperidine structure linked by a methylene bridge, which enhances its interaction potential with biological targets compared to other derivatives. This unique configuration allows for diverse applications in medicinal chemistry and material science.
Piperidine, the parent structure of this compound, was first isolated in 1850 by Thomas Anderson and independently by Auguste Cahours in 1852 via the nitric acid-mediated degradation of piperine from black pepper. The synthesis of 1-(piperidin-2-ylmethyl)piperidine emerged much later, driven by the demand for structurally complex amines in drug discovery. Early synthetic routes, such as the reductive amination of piperidine-2-carboxaldehyde with piperidine, were reported in the mid-20th century. A pivotal advancement came in 2008, when Jin et al. demonstrated its preparation via lithium aluminum hydride reduction of piperidin-2-yl-piperidin-1-yl-methanone, achieving yields exceeding 70%.
The molecule’s bicyclic framework confers unique conformational and electronic properties:
| Compound | Ring Conformation | Key Bond Lengths (Å) | Notable Features |
|---|---|---|---|
| 1-(Piperidin-2-ylmethyl)piperidine | Chair-chair | C–N: 1.48 | Methylene bridge steric effects |
| 4,4′-Bipiperidine | Chair-chair | C–N: 1.47 | Symmetric, centrosymmetric |
| 2-Ethyl-1-(2-piperidinylmethyl)piperidine | Twist-boat | C–N: 1.49 | Ethyl substituent-induced strain |
Recent studies highlight the compound’s role in medicinal chemistry and catalysis:
The thermodynamic characterization of 1-(Piperidin-2-ylmethyl)piperidine reveals fundamental insights into its energetic and phase behavior properties. As a dual piperidine system connected through a methylene bridge, this compound exhibits distinct thermodynamic signatures that reflect both its molecular complexity and structural organization.
Boiling Point Analysis
The experimental boiling point of 1-(Piperidin-2-ylmethyl)piperidine has been determined to be 259.6°C at 760 mmHg [1]. This elevated boiling point, compared to piperidine itself (106.3°C) [2], reflects the significant increase in molecular weight from 85.15 g/mol to 182.31 g/mol and the enhanced intermolecular forces arising from the dual nitrogen-containing ring system.
The boiling point elevation can be attributed to several thermodynamic factors. The presence of two piperidine rings increases the van der Waals surface area, leading to stronger London dispersion forces. Additionally, the potential for intermolecular hydrogen bonding through the nitrogen atoms contributes to the thermal stability of the liquid phase. The methylene bridge connecting the two rings provides conformational flexibility while maintaining structural integrity under thermal stress.
Melting Point Characteristics
Current literature sources indicate that precise melting point data for 1-(Piperidin-2-ylmethyl)piperidine remains unavailable [3]. This absence of melting point information suggests either that the compound exists as a liquid or viscous oil at room temperature, or that crystallization presents technical challenges due to molecular flexibility and polymorphic tendencies.
Based on structural analogies with related piperidine derivatives and thermodynamic estimations, the melting point is predicted to fall within the range of -10°C to +25°C. The relatively low melting point expectation is consistent with the molecular flexibility imparted by the methylene bridge, which may prevent efficient crystal packing and reduce lattice energy.
Vapor Pressure Characteristics
The vapor pressure behavior of 1-(Piperidin-2-ylmethyl)piperidine at standard conditions appears to be significantly lower than that of simple piperidine derivatives. While specific vapor pressure measurements are not available in current literature [3], thermodynamic principles allow for reasonable estimations based on molecular structure and boiling point relationships.
The temperature dependence of vapor pressure can be approximated using the Antoine equation framework. Based on structural correlations, the estimated Antoine constants would predict vapor pressures following the relationship:
log₁₀(P) = A - B/(T + C)
where A ≈ 15.5, B ≈ 4200, and C ≈ -50, with P in mmHg and T in Kelvin.
Phase Transition Behavior
The phase behavior of 1-(Piperidin-2-ylmethyl)piperidine reflects the complex interplay between molecular flexibility and intermolecular interactions. Unlike rigid aromatic systems, the saturated heterocyclic structure permits multiple conformational states that influence phase transition thermodynamics.
The liquid-vapor equilibrium is characterized by relatively high enthalpy of vaporization, estimated at 55-65 kJ/mol based on group contribution methods and molecular weight scaling from piperidine data [4]. This elevated vaporization enthalpy indicates strong intermolecular associations in the liquid phase, likely involving hydrogen bonding networks and dipole-dipole interactions.
Critical point estimations, derived from corresponding states correlations, suggest a critical temperature of approximately 680-720 K and critical pressure of 2.5-3.0 MPa. These parameters indicate that the compound exhibits normal fluid behavior without unusual phase transition anomalies.
The spectroscopic characterization of 1-(Piperidin-2-ylmethyl)piperidine provides crucial structural information and analytical identification methods. Each spectroscopic technique offers unique insights into molecular architecture, electronic properties, and conformational dynamics.
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 1-(Piperidin-2-ylmethyl)piperidine exhibits characteristic patterns consistent with dual piperidine ring systems. Based on comparative analysis with related piperidine derivatives [5] [6], the expected spectral features include:
The aliphatic region (δ 1.0-4.0 ppm) dominates the spectrum, with complex multipicity patterns arising from the overlapping signals of the two piperidine rings. The methylene protons adjacent to nitrogen atoms typically appear in the range δ 2.4-3.6 ppm, showing characteristic splitting patterns due to coupling with adjacent ring protons.
The bridging methylene group (CH₂) connecting the two piperidine systems is expected to produce a distinctive signal around δ 2.8-3.2 ppm. This signal serves as a diagnostic feature for structural confirmation, as its chemical shift reflects the electronic environment created by both nitrogen atoms.
Ring methylene protons exhibit complex multipicity in the δ 1.4-2.8 ppm region, with integration patterns consistent with the molecular formula C₁₁H₂₂N₂. The total integration should account for 22 protons distributed among the two piperidine rings and connecting methylene bridge.
Carbon-13 Nuclear Magnetic Resonance Characteristics
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic environment. Expected spectral characteristics include:
Eleven carbon signals should be observed, reflecting the molecular formula. The carbon atoms directly bonded to nitrogen typically appear in the range δ 45-65 ppm, with chemical shifts influenced by the inductive effect of the nitrogen lone pairs.
Ring carbon atoms appear in the aliphatic region δ 24-35 ppm, with specific chemical shifts dependent on their position relative to the nitrogen atoms. The α-carbons (adjacent to nitrogen) show downfield shifts compared to β and γ carbons due to the deshielding effect of nitrogen.
The bridging methylene carbon is expected to exhibit a characteristic chemical shift around δ 58-62 ppm, reflecting its connection to both ring systems. This signal provides structural confirmation and distinguishes this compound from other piperidine derivatives.
Electron Impact Mass Spectrometry
Mass spectrometric analysis of 1-(Piperidin-2-ylmethyl)piperidine follows predictable fragmentation pathways characteristic of aliphatic amine systems. The molecular ion peak [M]⁺- appears at m/z 182, corresponding to the molecular weight of 182.31 g/mol.
Primary fragmentation occurs through α-cleavage adjacent to the nitrogen atoms, resulting in the loss of piperidine fragments (C₅H₁₀N, mass 84). This produces significant fragment ions at m/z 98, representing the remaining piperidine-methylene portion of the molecule.
Secondary fragmentation involves successive loss of methylene groups from the piperidine rings, generating characteristic ions at m/z 70, 56, and 42. These fragments follow the typical pattern observed in saturated heterocyclic compounds under electron impact conditions.
The base peak typically appears at m/z 98 or 84, depending on the relative stability of the fragment ions. The fragmentation pattern provides structural confirmation and serves as a diagnostic fingerprint for analytical identification.
Chemical Ionization Patterns
Under chemical ionization conditions, the compound exhibits enhanced molecular ion stability with [M+H]⁺ at m/z 183 serving as the predominant species. Soft ionization minimizes fragmentation, providing cleaner spectra for molecular weight confirmation.
Vibrational Spectroscopy Characteristics
The infrared spectrum of 1-(Piperidin-2-ylmethyl)piperidine exhibits absorption bands characteristic of saturated heterocyclic amine systems. Key spectroscopic features include:
Nitrogen-Hydrogen Stretching Region: Secondary amine N-H stretching vibrations appear in the range 3300-3500 cm⁻¹. The intensity and exact frequency depend on the degree of intermolecular hydrogen bonding and conformational effects of the dual ring system.
Carbon-Hydrogen Stretching Region: Aliphatic C-H stretching vibrations dominate the 2800-3000 cm⁻¹ region, with multiple overlapping bands corresponding to the various methylene groups in the molecule. The high density of CH₂ groups produces strong, characteristic absorption in this region.
Carbon-Nitrogen Stretching Region: C-N stretching vibrations appear in the 1020-1220 cm⁻¹ range, with multiple bands reflecting the various C-N bonds in the dual piperidine system. These bands provide structural information about ring conformations and nitrogen hybridization.
Ring Deformation Region: Piperidine ring breathing modes and deformation vibrations appear in the 600-900 cm⁻¹ region. These bands are characteristic of six-membered saturated rings and provide confirmation of the piperidine structural motifs.
Methylene Deformation Region: CH₂ bending vibrations produce medium-intensity bands in the 1350-1480 cm⁻¹ region. The multiple methylene groups create complex patterns that serve as fingerprint characteristics for this compound.
Aqueous Solubility Characteristics
The water solubility of 1-(Piperidin-2-ylmethyl)piperidine reflects the balance between hydrophilic nitrogen atoms and hydrophobic alkyl chains. As a dibasic compound with two nitrogen atoms capable of protonation, solubility is highly pH-dependent.
Under neutral pH conditions, the compound exhibits limited water solubility, typical of lipophilic amines. The estimated solubility falls in the range of 1-10 g/L at 25°C, with significant enhancement under acidic conditions due to salt formation with protonated nitrogen atoms.
The Henderson-Hasselbalch relationship governs pH-dependent solubility, with maximum aqueous solubility occurring under acidic conditions where both nitrogen atoms are protonated. The estimated pKa values of approximately 10.5-11.5 for each piperidine ring indicate that substantial protonation occurs at physiological pH.
Organic Solvent Solubility
The compound demonstrates high solubility in organic solvents of moderate to low polarity. Alcohols, ethers, and hydrocarbon solvents readily dissolve the compound due to favorable entropic and enthalpic interactions.
Specific solubility data indicate excellent miscibility with ethanol, methanol, diethyl ether, and chlorinated solvents. The dual piperidine structure provides multiple sites for hydrogen bonding with protic solvents while maintaining compatibility with aprotic systems through van der Waals interactions.
Partition Coefficient Analysis
The octanol-water partition coefficient (Log P) serves as a critical parameter for understanding lipophilicity and biological membrane permeation potential. Based on structural analysis and comparison with related compounds [7] [8], the estimated Log P value ranges from 2.0 to 3.5.
This moderate lipophilicity indicates balanced hydrophilic-lipophilic properties, suggesting potential for biological membrane penetration while maintaining some aqueous solubility. The partition coefficient is influenced by conformational flexibility and the ability of nitrogen atoms to participate in hydrogen bonding interactions.
Distribution Coefficient Considerations
The pH-dependent distribution coefficient (Log D) varies significantly with solution pH due to ionization of the nitrogen atoms. Under physiological pH conditions (pH 7.4), partial ionization reduces the apparent lipophilicity, with Log D values approximately 1-2 units lower than the intrinsic Log P.
Corrosive;Irritant